3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer properties . A small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4 (1 H )-ones with various substituents at positions 1, 2, 6, and 7 of the quinolinone ring system was synthesized . All compounds produced high cytotoxic effects in MCF-7, and even higher in HL-60 cells . One of the analogs, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one, was over 5-fold more cytotoxic for HL-60 than for normal HUVEC cells .
Anti-tubercular Activity
The compound has also been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Inhibiting Proliferation and Inducing DNA Damage
The compound has been shown to inhibit proliferation and induce DNA damage in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells .
Apoptosis Induction
The compound has been associated with the induction of apoptosis in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to induce apoptosis in HL-60 cells .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies . The cytotoxic activity of the synthesized analogs was tested in the MTT assay on two cancer cell lines in order to determine the structure–activity relationship .
Antibacterial, Antifungal, and Antimalarial Agents
Derivatives of the compound have been used as intermediates in the synthesis of antibacterial, antifungal, and antimalarial agents .
Future Directions
Piperidine derivatives have been found to have various biological activities, and several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-methylidene-1-(2-pyrazol-1-ylethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11-4-2-6-13(10-11)8-9-14-7-3-5-12-14/h3,5,7H,1-2,4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRYCUMJFFOYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.